molecular formula C33H36N4O8S B10849869 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849869
M. Wt: 648.7 g/mol
InChI Key: PABVKNPJQYYVNK-DOWNBTJOSA-N
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Description

KNI-10256 is a small molecular drug primarily investigated for its potential as an antimalarial agent. It targets the enzyme plasmepsin 2, which is crucial for the survival of the malaria parasite, Plasmodium falciparum . The compound has shown promising inhibitory activity against this enzyme, making it a candidate for further research and development in malaria treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10256 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups to enhance its activity against plasmepsin 2. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of KNI-10256 would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process would also include rigorous quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: KNI-10256 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within KNI-10256, potentially altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.

Scientific Research Applications

KNI-10256 has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its inhibitory effects on plasmepsin 2, providing insights into enzyme inhibition mechanisms.

    Medicine: Potential therapeutic agent for malaria treatment, with ongoing research to optimize its efficacy and safety.

    Industry: Could be used in the development of antimalarial drugs and other therapeutic agents targeting similar enzymes.

Mechanism of Action

KNI-10256 exerts its effects by inhibiting the enzyme plasmepsin 2, which is essential for the malaria parasite’s hemoglobin degradation process . By binding to the active site of plasmepsin 2, KNI-10256 prevents the enzyme from cleaving hemoglobin, thereby starving the parasite of essential nutrients and leading to its death. The molecular targets and pathways involved include the inhibition of hemoglobin degradation and disruption of the parasite’s metabolic processes.

Comparison with Similar Compounds

  • KNI-10260
  • KNI-10265
  • KNI-10266
  • KNI-10282

Comparison: KNI-10256 is unique in its high inhibitory activity against plasmepsin 2, with a Ki value of 25 nanomolar . Compared to similar compounds like KNI-10260 and KNI-10265, KNI-10256 exhibits superior potency and selectivity, making it a more promising candidate for antimalarial drug development. Additionally, its structural features, such as specific functional groups and peptide bonds, contribute to its enhanced activity and stability.

Properties

Molecular Formula

C33H36N4O8S

Molecular Weight

648.7 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(4-nitrophenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H36N4O8S/c1-33(2)30(31(41)35-28-24-11-7-6-10-21(24)17-26(28)38)36(19-46-33)32(42)29(40)25(16-20-8-4-3-5-9-20)34-27(39)18-45-23-14-12-22(13-15-23)37(43)44/h3-15,25-26,28-30,38,40H,16-19H2,1-2H3,(H,34,39)(H,35,41)/t25-,26+,28-,29-,30+/m0/s1

InChI Key

PABVKNPJQYYVNK-DOWNBTJOSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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